1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide" is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core modified with a 5-chlorothiophene sulfonyl group and a 5,6-dimethoxybenzothiazole substituent.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S3/c1-26-12-8-10-14(9-13(12)27-2)28-18(20-10)21-17(23)11-4-3-7-22(11)30(24,25)16-6-5-15(19)29-16/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANHRRREMRLKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₃O₃S |
| Molecular Weight | 372.89 g/mol |
| CAS Number | 1101176-49-1 |
The presence of the chlorothiophene moiety and the benzo[d]thiazole group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary research suggests that it may exhibit:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
Case Studies
-
Anticancer Activity
- A study investigated the effects of similar sulfonamide derivatives on non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). The results indicated significant inhibition of cell growth and induction of apoptosis in treated cells, suggesting a promising therapeutic avenue for further exploration .
- Inflammation Modulation
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(phenyl) | Anticancer, anti-inflammatory | Apoptosis induction |
| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl) | Moderate anticancer activity | Enzyme inhibition |
The variations in biological activity among these compounds highlight the influence of structural modifications on their pharmacological profiles.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide Linkage : Reacting 5-chlorothiophene with sulfonyl chloride.
- Pyrrolidine Formation : Condensing the sulfonamide with pyrrolidine derivatives.
- Final Coupling Reaction : Attaching the benzo[d]thiazole moiety through nucleophilic substitution reactions.
Careful control of reaction conditions is crucial to optimize yield and minimize side products .
Comparison with Similar Compounds
Structural Analysis and Crystallographic Tools
The structural elucidation of this compound and its analogs would typically employ X-ray crystallography, with refinement using programs like SHELXL . SHELXL is renowned for its precision in small-molecule refinement, enabling accurate determination of bond lengths, angles, and torsional parameters. For example, its ability to handle high-resolution data and twinned crystals makes it indispensable for resolving complex substituents like the 5-chlorothiophene sulfonyl group . Visualization and comparative analysis of crystal packing or intermolecular interactions (e.g., π-π stacking in benzothiazole derivatives) could be performed using Mercury CSD, which facilitates motif searching and void analysis .
Comparison with Structurally Similar Compounds
Table 1: Structural and Crystallographic Comparison
Key Findings:
SHELXL’s twin refinement capabilities may be critical here .
Intermolecular Interactions : The 5,6-dimethoxybenzothiazole moiety likely engages in stronger π-π stacking than Analog A’s unsubstituted benzothiazole, as methoxy groups enhance electron density .
Thermal Motion : The sulfonyl group’s rigidity may reduce thermal motion compared to flexible substituents in analogs, improving refinement outcomes in SHELXL .
Preparation Methods
Preparation of Pyrrolidine-2-carboxamide Core
The pyrrolidine-2-carboxamide scaffold is synthesized via Ring-Closing Metathesis (RCM) or cyclization of γ-amino acids :
- Method A : Reacting L-proline derivatives with chloroacetyl chloride under basic conditions yields N-protected pyrrolidine-2-carboxylic acid.
- Method B : Cyclization of γ-azido esters using Staudinger conditions forms the pyrrolidine ring, followed by hydrolysis to the carboxylic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Proline derivatization | Chloroacetyl chloride, DIPEA | 85–90 | |
| Cyclization | Grubbs catalyst, DCM | 78 |
Sulfonylation of Pyrrolidine with 5-Chlorothiophene-2-sulfonyl Chloride
The sulfonamide group is introduced via nucleophilic substitution :
- Activate pyrrolidine-2-carboxylic acid with thionyl chloride to form the acyl chloride.
- React with 5-chlorothiophene-2-sulfonamide in anhydrous THF at 0°C.
Optimization Notes :
Synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine
This intermediate is prepared via cyclocondensation :
- React 4,5-dimethoxy-2-aminothiophenol with cyanogen bromide in ethanol.
- Purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction temperature | 80°C, 6 hours | |
| Purity (HPLC) | >98% |
Final Coupling Reaction
The sulfonylated pyrrolidine is coupled with 5,6-dimethoxybenzo[d]thiazol-2-amine using EDC/HOBT-mediated amide bond formation :
- Activate 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid with EDC/HOBT in DCM.
- Add 5,6-dimethoxybenzo[d]thiazol-2-amine and stir at room temperature for 12 hours.
Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling reagent ratio | 1.2 equiv EDC/HOBT | 92% |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Purification and Characterization
- Purification : Column chromatography (silica gel, 10–70% ethyl acetate/hexane) removes unreacted amines and sulfonyl chlorides.
- Analytical Data :
Alternative Synthetic Routes
One-Pot Sulfonylation-Coupling Strategy
A streamlined method combines sulfonylation and amide coupling in a single pot:
Solid-Phase Synthesis
Immobilize the benzo[d]thiazole amine on Wang resin, followed by sequential sulfonylation and cleavage. Reported yields: 70–75%.
Challenges and Mitigation Strategies
- Low Coupling Efficiency : Addition of DMAP (0.1 equiv) accelerates acylation.
- Sulfonamide Hydrolysis : Use anhydrous solvents and low temperatures (0–5°C).
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
